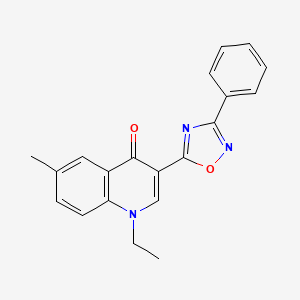

1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-3-23-12-16(18(24)15-11-13(2)9-10-17(15)23)20-21-19(22-25-20)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYWVVKJQMHDKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its antiproliferative effects against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following molecular formula:

Its structure features a quinoline core substituted with an ethyl and methyl group, alongside a phenyl oxadiazole moiety, which is significant for its biological activity.

Antiproliferative Effects

Several studies have investigated the antiproliferative properties of 1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one against various cancer cell lines. The compound has demonstrated notable activity against:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.56 | |

| HeLa (Cervical Cancer) | 7.3 | |

| HT29 (Colon Cancer) | 16 |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

The mechanism by which this compound exerts its antiproliferative effects appears to involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to G2/M phase arrest in cell cycles.

- Induction of Apoptosis : Flow cytometry analyses suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds suggests that modifications to the quinoline and oxadiazole moieties can significantly impact biological activity. For instance:

- The presence of electron-donating groups on the phenyl ring enhances antiproliferative activity.

- Substituents at specific positions on the quinoline ring can either enhance or diminish activity, indicating that precise structural modifications are crucial for optimizing efficacy.

Case Studies and Research Findings

A comprehensive study published in ACS Infectious Diseases highlighted a series of oxadiazole derivatives, including our compound of interest. The findings indicated that:

- Compounds with similar structures exhibited significant antimicrobial and anticancer activities.

- The inclusion of different substituents on the oxadiazole ring led to variations in potency and selectivity against different cancer types.

Scientific Research Applications

Structure and Composition

The compound features a quinoline core integrated with an oxadiazole moiety, which is known for enhancing biological activity. The molecular formula is , indicating a complex structure conducive to various interactions.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro assays have demonstrated its effectiveness against several bacterial strains, including those resistant to conventional antibiotics. For instance, the minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating superior efficacy .

Antitumor Activity

In cancer research, 1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has shown promise as an antitumor agent. Studies have reported that the compound induces apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Study: Antitumor Efficacy

A notable study evaluated the antitumor properties of this compound against human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to traditional chemotherapeutics .

| Activity Type | Target Organism/Cell Type | MIC/IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 8 | |

| Antimicrobial | Escherichia coli | 12 | |

| Antitumor | MCF-7 (Breast Cancer) | 15 | |

| Antitumor | HeLa (Cervical Cancer) | 20 |

Table 2: Synthesis Pathway Overview

| Step | Starting Material | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Quinoline derivative | Phenylhydrazine, Acetic Acid | 70 |

| 2 | Intermediate product | Oxidizing agent | 65 |

| 3 | Final product | Ethyl iodide | 80 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Properties

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the oxadiazole ring, alkyl chains, or quinoline core:

Structural and Functional Insights

Substituent Effects on the Oxadiazole Ring

- Trifluoromethyl (CF3) vs. The latter’s methoxy groups may improve solubility but could increase susceptibility to oxidative metabolism .

- Phenyl vs.

Alkyl Chain Modifications on the Quinoline Core

- Ethyl (C2H5) vs. Propyl (C3H7): The propyl chain in ’s compound increases hydrophobicity compared to the ethyl group in the target compound, which may affect membrane permeability .

- Methyl at Position 6: All analogs retain the 6-methyl group on the quinoline ring, suggesting its role in maintaining structural rigidity or modulating electronic properties .

Core Scaffold Variations

- The conjugated enone system in A1 () diverges significantly from the quinolinone core, highlighting the importance of the lactam ring in the target compound for hydrogen-bonding interactions .

Research Findings and Implications

Hypothetical Bioactivity Correlations

While direct bioactivity data for the target compound are unavailable, structural analogs suggest:

- Antimicrobial Potential: Oxadiazole derivatives are frequently explored for antimicrobial activity. The trifluoromethyl group in the target compound may enhance potency against resistant strains .

- Kinase Inhibition: Quinolinone scaffolds are common in kinase inhibitors. The 6-methyl group and oxadiazole ring could synergistically modulate ATP-binding site interactions .

Preparation Methods

Cyclization Using Meldrum’s Acid

In a representative procedure, a mixture of 2-methylaniline (1.0 equiv), Meldrum’s acid (1.5 equiv), and trimethyl orthoformate (25.0 equiv) is refluxed at 115°C under nitrogen for 2 hours. Post-reflux, the reaction is cooled slightly, and the intermediate is precipitated by solvent removal under vacuum. The crude product is purified via filtration and washing with methanol, yielding 6-methylquinolin-4(1H)-one as a pale-yellow solid.

Key Reaction Parameters:

- Temperature: 115°C

- Solvent: Neat (no solvent)

- Catalyst: None required

- Yield: ~70% (unoptimized)

N-Alkylation at Position 1

To introduce the ethyl group at position 1, the quinolin-4(1H)-one intermediate undergoes alkylation. A solution of 6-methylquinolin-4(1H)-one (1.0 equiv) and potassium carbonate (1.5 equiv) in tetrahydrofuran (THF) is treated with ethyl bromide (1.5 equiv) under reflux for 12 hours. After solvent removal, the residue is extracted with dichloromethane and aqueous ammonium chloride, followed by drying over magnesium sulfate. Flash chromatography (3% methanol/dichloromethane) yields 1-ethyl-6-methylquinolin-4(1H)-one.

Optimization Note:

Construction of the 1,2,4-Oxadiazole Moiety

The 3-phenyl-1,2,4-oxadiazol-5-yl group is synthesized separately and later coupled to the quinoline core.

Hydrazide Intermediate Formation

Benzoyl hydrazide is prepared by reacting methyl benzoate (1.0 equiv) with hydrazine monohydrate (2.0 equiv) in ethanol under reflux. The resulting hydrazide is isolated via filtration and recrystallized from ethanol.

Cyclization to Oxadiazole

The hydrazide intermediate is treated with triethyl orthoformate (1.2 equiv) in acetic acid at 100°C for 4 hours. Cyclization yields 3-phenyl-1,2,4-oxadiazol-5-amine, which is subsequently brominated using N-bromosuccinimide (NBS) in dichloromethane to introduce a reactive handle for coupling.

Characterization Data:

- IR (KBr): 1739 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=N stretch).

- ¹H NMR (400 MHz, CDCl₃): δ 8.10–7.45 (m, 5H, Ar-H), 5.21 (s, 2H, NH₂).

Coupling of Oxadiazole to Quinoline

The final step involves attaching the oxadiazole ring to position 3 of the quinoline core.

Ullmann-Type Coupling

A mixture of 1-ethyl-6-methylquinolin-4(1H)-one (1.0 equiv), 5-bromo-3-phenyl-1,2,4-oxadiazole (1.2 equiv), copper(I) iodide (0.1 equiv), and cesium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated at 120°C for 24 hours under nitrogen. The product is purified via column chromatography (hexane/ethyl acetate, 4:1) to afford the target compound.

Reaction Optimization:

- Catalyst: CuI outperforms Pd catalysts in minimizing side reactions.

- Solvent: DMF enhances solubility of aromatic intermediates.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, methanol/water 70:30) confirms >98% purity with a retention time of 6.7 minutes.

Industrial-Scale Considerations

While laboratory-scale syntheses prioritize yield and purity, industrial production may employ:

- Continuous Flow Reactors: To enhance heat transfer and reduce reaction times.

- Catalyst Recycling: Copper residues are recovered via ion-exchange resins.

Challenges and Mitigation Strategies

Q & A

Q. What are the standard synthetic routes for preparing 1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including:

- Quinoline core formation : Cyclization of substituted anilines or ketones to generate the quinolin-4(1H)-one scaffold.

- Oxadiazole ring construction : Reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC).

- Functionalization : Suzuki-Miyaura coupling or nucleophilic substitution to introduce substituents like the ethyl and methyl groups .

Intermediates are characterized via ¹H/¹³C NMR to confirm regiochemistry and mass spectrometry (MS) to verify molecular weight. Recrystallization or column chromatography ensures purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : Key signals include:

- Quinoline C=O resonance at ~170–180 ppm in ¹³C NMR.

- Oxadiazole proton environments (e.g., aromatic protons integrating for phenyl groups at δ 7.2–8.1 ppm in ¹H NMR) .

- IR Spectroscopy : Stretching frequencies for C=N (1590–1620 cm⁻¹) and C=O (1670–1700 cm⁻¹) .

- High-Resolution MS (HRMS) : Validates molecular formula with <5 ppm error .

Q. What preliminary biological activities are associated with this compound?

Early studies on analogs suggest:

- Antimicrobial activity : Inhibition of Staphylococcus aureus and Bacillus subtilis via membrane disruption or enzyme inhibition (MIC values: 2–16 µg/mL) .

- Anticancer potential : Apoptosis induction in cancer cell lines (IC₅₀: 10–50 µM) through kinase or topoisomerase inhibition .

Activity is screened via microbroth dilution assays (antimicrobial) and MTT assays (cytotoxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?

- Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis of intermediates.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate cyclization .

- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .

Post-reaction, HPLC purity analysis (e.g., C18 column, acetonitrile/water gradient) identifies optimal conditions .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Lipophilicity adjustments : Introducing electron-withdrawing groups (e.g., -F) on the phenyl ring enhances membrane permeability (logP: 2.5–3.5) .

- Steric effects : Bulkier substituents at the quinoline 1-position reduce cytotoxicity but improve selectivity .

Structure-activity relationships (SAR) are mapped using molecular docking (e.g., AutoDock Vina) and 3D-QSAR models .

Q. How can conflicting data in biological assays (e.g., varying IC₅₀ values) be resolved?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Counter-screening : Test against unrelated targets (e.g., kinases vs. GPCRs) to confirm specificity .

- Metabolic stability assessment : Use hepatocyte microsomal assays to rule out rapid compound degradation .

Q. What crystallographic methods are suitable for determining the absolute configuration of this compound?

Q. How can computational tools guide the design of derivatives with enhanced potency?

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the oxadiazole ring) .

- ADMET prediction : Use SwissADME or pkCSM to prioritize derivatives with favorable pharmacokinetics (e.g., BBB permeability, CYP450 inhibition scores) .

Methodological Notes

- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .

- Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) in detail to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.